Ethyl 5-[1-(1-methyltetrazol-5-yl)ethylamino]-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 5-[1-(1-methyltetrazol-5-yl)ethylamino]-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a tetrazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[1-(1-methyltetrazol-5-yl)ethylamino]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and suitable electrophiles.
Introduction of the Tetrazole Ring: The tetrazole ring can be synthesized via [2+3] cycloaddition reactions between nitriles and azides.
Esterification: The carboxylic acid group on the benzothiophene can be converted to an ethyl ester using standard esterification techniques involving ethanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[1-(1-methyltetrazol-5-yl)ethylamino]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core or the tetrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 5-[1-(1-methyltetrazol-5-yl)ethylamino]-1-benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Material Science: Its stability and electronic properties make it suitable for use in organic electronics and as a component in advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of Ethyl 5-[1-(1-methyltetrazol-5-yl)ethylamino]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The tetrazole ring and benzothiophene core can bind to active sites of enzymes or receptors, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-[1-(1-methyltetrazol-5-yl)ethylamino]-1-benzothiophene-2-carboxylate: shares similarities with other benzothiophene derivatives and tetrazole-containing compounds.
Benzothiophene Derivatives: Compounds like raloxifene and zileuton, which also contain the benzothiophene core, are used in medicinal chemistry for their therapeutic properties.
Tetrazole-Containing Compounds: Losartan and other angiotensin II receptor antagonists feature the tetrazole ring and are used to treat hypertension.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which provide a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
ethyl 5-[1-(1-methyltetrazol-5-yl)ethylamino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-4-22-15(21)13-8-10-7-11(5-6-12(10)23-13)16-9(2)14-17-18-19-20(14)3/h5-9,16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXYJWBTACKXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)NC(C)C3=NN=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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